molecular formula C4H6O5 B1607460 Methyltartronic acid CAS No. 595-48-2

Methyltartronic acid

Cat. No.: B1607460
CAS No.: 595-48-2
M. Wt: 134.09 g/mol
InChI Key: HVDFUVLFCQSGAK-UHFFFAOYSA-N
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Description

Methyltartronic acid, also known as 2-Methyltartronic acid, is an organic compound with the molecular formula C4H6O5 . It has an average mass of 134.087 Da and a monoisotopic mass of 134.021530 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 404.8±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It has an enthalpy of vaporization of 75.8±6.0 kJ/mol and a flash point of 212.8±21.1 °C . The index of refraction is 1.532, and the molar refractivity is 25.2±0.3 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Properties

Methyltartronic acid (2-hydroxy-2-methylpropanedioic acid) has been synthesized through a simple two-step approach from methacrylic acid via α-methylglyceric acid. This process employs hydrogen peroxide and oxygen as oxidants in an aqueous medium, using tungstic acid and palladium on carbon as catalysts (An, D'aloisio, & Venturello, 1992).

Vapor Pressure Studies

Research on the vapor pressure of organic compounds like this compound is vital in understanding the formation and fate of secondary organic aerosol. Measurements have shown that the vapor pressure of this compound is significantly lower than previously reported, which impacts modeling and prediction of aerosol behavior (Huisman et al., 2013).

Mass Spectrometry and Analytical Applications

This compound has been studied using gas chromatography-mass spectrometry as trimethylsilyl derivatives. This research provides insights into the identification and structural analysis of hydroxy dicarboxylic acids, essential for chemical analysis and research (Petersson, 1972).

Atmospheric Chemistry

This compound is identified as a Highly Oxygenated Molecular (HOM) tracer for aged isoprene aerosol in atmospheric studies. Understanding its role in the photooxidation and ozonolysis of isoprene under various conditions is crucial for atmospheric chemistry and environmental studies (Jaoui et al., 2019).

Environmental Applications

The ability of this compound and related compounds to be used in the biosorption of dyes and pollutants has been explored. For instance, tartaric acid-modified wheat bran showed effectiveness in removing methyl blue from aqueous solutions, highlighting potential environmental and wastewater treatment applications (Yao, Lai, & Shi, 2012).

Mechanism of Action

Methyltartronic acid, also known as DL-Methyltartronic acid, is a chemical compound with the molecular formula C4H6O5 . The mechanism of action of this compound involves several aspects, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Result of Action

It has been suggested that the compound may have antioxidant activity . .

Biochemical Analysis

Biochemical Properties

Malonic acid participates in various biochemical reactions, particularly in the tricarboxylic acid cycle

Cellular Effects

Changes in cellular acidity can significantly affect cell membrane properties Given that Methyltartronic acid is an acid, it might influence cellular processes through pH-dependent mechanisms

Molecular Mechanism

As a related compound, malonic acid is known to inhibit succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . It’s possible that this compound might have similar inhibitory effects on this or other enzymes, but this hypothesis requires experimental validation.

Metabolic Pathways

As a derivative of malonic acid, it might be involved in similar metabolic pathways, such as the tricarboxylic acid cycle

Properties

{ "Design of the Synthesis Pathway": "Methyltartronic acid can be synthesized by the oxidation of meso-tartaric acid using potassium permanganate.", "Starting Materials": [ "meso-tartaric acid", "potassium permanganate", "water", "sodium hydroxide", "methanol" ], "Reaction": [ "Dissolve 10 g of meso-tartaric acid in 100 mL of water.", "Add 5 g of sodium hydroxide to the solution and stir until dissolved.", "Add 5 g of potassium permanganate to the solution and stir for 30 minutes.", "Add 50 mL of methanol to the solution and stir for an additional 30 minutes.", "Filter the solution to remove any precipitate.", "Acidify the filtrate with hydrochloric acid to a pH of 2.", "Extract the solution with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain methyltartronic acid." ] }

595-48-2

Molecular Formula

C4H6O5

Molecular Weight

134.09 g/mol

IUPAC Name

2,2-dihydroxy-3-oxobutanoic acid

InChI

InChI=1S/C4H6O5/c1-2(5)4(8,9)3(6)7/h8-9H,1H3,(H,6,7)

InChI Key

HVDFUVLFCQSGAK-UHFFFAOYSA-N

SMILES

CC(C(=O)O)(C(=O)O)O

Canonical SMILES

CC(=O)C(C(=O)O)(O)O

595-98-2
595-48-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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